molecular formula C7H9ClN2O2 B7771513 Phenyl carbazate hydrochloride

Phenyl carbazate hydrochloride

Cat. No.: B7771513
M. Wt: 188.61 g/mol
InChI Key: BZZOQVSAMAXOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl carbazate hydrochloride is a chemical reagent of interest in organic and polymer chemistry. It is strictly for research use only. Carbazates, in general, are valued for their nucleophilic hydrazine moiety, which readily reacts with carbonyl groups like aldehydes and ketones to form stable hydrazone linkages . This reaction is a cornerstone of bioconjugation chemistry, enabling the labeling and cross-linking of biomolecules. Recent research demonstrates the use of carbazate chemistry to create functionalized materials. For instance, polysaccharide carbazates synthesized from phenyl carbonates serve as versatile platforms for further modification with carbonyl-containing compounds, showcasing the potential of carbazates in developing advanced polymers and biomaterials . As a reagent, phenyl carbazate itself (the free base, CAS 20605-43-0) is a known building block for synthesizing various heterocyclic compounds, a class of structures with significant relevance in medicinal chemistry and material science . The hydrochloride salt offers a stable, often more easily handled and stored, form of this synthetic intermediate. Researchers utilize this compound for its role in constructing complex molecular architectures.

Properties

IUPAC Name

phenyl N-aminocarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-9-7(10)11-6-4-2-1-3-5-6;/h1-5H,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZOQVSAMAXOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Phenyl Hydrazine with Chloroformate Esters

The most widely documented method involves the condensation of phenyl hydrazine with chloroformate esters under acidic conditions. As detailed in EP0359112A2, phenyl carbazate hydrochloride forms via nucleophilic substitution, where the hydrazine group attacks the carbonyl carbon of the chloroformate.

Reaction Conditions:

  • Solvent: Methanol, ethanol, or tetrahydrofuran (THF) at 0.5–5 L per mole of substrate.

  • Temperature: 0–80°C, with optimal yields observed at 50°C.

  • Stoichiometry: Equimolar ratios of phenyl hydrazine and ethyl chloroformate, though a 10% excess of chloroformate improves conversion.

Purification:
The crude product is isolated via solvent extraction using dichloromethane, followed by recrystallization in ethanol-water (3:1 v/v). Acidification with concentrated HCl precipitates the hydrochloride salt, achieving >95% purity.

Acid-Mediated Salt Formation from Phenyl Carbazate

Hydrochloric Acid Treatment of Free Base

Phenyl carbazate (free base) undergoes protonation in hydrochloric acid to form the hydrochloride salt. The CDC’s NIOSH Method 3518 outlines a protocol for synthesizing phenylhydrazine hydrochloride, adaptable to phenyl carbazate:

Procedure:

  • Dissolve phenyl carbazate (0.1 mol) in 0.1 M HCl (300 mL).

  • Stir at 25°C for 2 hours.

  • Concentrate under reduced pressure and recrystallize from ethanol.

Yield: 85–90% with a melting point of 210–212°C.

Microwave-Assisted Synthesis

Accelerated Reaction Using Microwave Irradiation

Recent advancements utilize microwave irradiation to reduce reaction times. A study in Chemical Science demonstrates this compound synthesis in 88% yield within 6 hours:

Optimized Parameters:

  • Catalyst: DBU (1,8-diazabicycloundec-7-ene) at 10 mol%.

  • Solvent: α,α,α-Trifluorotoluene under argon.

  • Conditions: 120°C, microwave power 300 W.

Advantages:

  • 40% reduction in reaction time compared to conventional heating.

  • Enhanced selectivity with minimal byproducts.

Large-Scale Industrial Production

Continuous Flow Reactor Design

For industrial applications, continuous flow systems improve scalability and safety. Key parameters include:

Table 1: Continuous Flow Synthesis Parameters

ParameterValueSource
Residence Time15–30 minutes
Temperature70°C
Pressure2–3 bar
Throughput50 kg/h

Challenges:

  • Corrosion due to HCl necessitates Hastelloy reactor components.

  • Real-time pH monitoring critical for salt stability.

Analytical Validation and Quality Control

Spectrophotometric Purity Assessment

The NIOSH Method 3518 prescribes UV-Vis spectrophotometry at 730 nm using phosphomolybdic acid as a chromophore. Calibration curves exhibit linearity (R² > 0.999) in 0.1–10 mg/mL ranges.

Table 2: Analytical Performance Metrics

MetricValueSource
LOD0.05 mg/mL
LOQ0.15 mg/mL
Recovery Rate98.2 ± 1.5%

Chemical Reactions Analysis

Types of Reactions: Phenyl carbazate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbazate derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.

Major Products:

    Oxidation: Phenyl carbazate derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted carbazates.

Scientific Research Applications

Phenyl carbazate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and urea derivatives.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: this compound is utilized in the development of drugs, especially those targeting enzymes and receptors.

    Industry: It is employed in the production of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism of action of phenyl carbazate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is often facilitated by hydrogen bonding and electrostatic interactions between the carbamate group and the target molecule.

Comparison with Similar Compounds

Structural and Crystallographic Variations

Carbazate hydrochlorides exhibit distinct hydrogen-bonding patterns and crystallographic behaviors depending on their substituents:

Compound CAS Molecular Formula Molecular Weight (g/mol) Hydrogen-Bonding Characteristics CCDC Ref. Code
Methyl carbazate hydrochloride hydrate - C₂H₇ClN₂O₂·H₂O 140.55 (anhydrous) Complex H-bonding with NH₃⁺ and water of hydration IFURAD
Ethyl carbazate hydrochloride 25544-75-6 C₃H₉ClN₂O₂ 140.57 Linear H-bonding in ionic salts -
tert-Butyl carbazate 870-46-2 C₅H₁₂N₂O₂ 132.16 Stable crystalline solid; Boc-protected hydrazine -
Benzyl carbazate 5331-43-1 C₈H₁₀N₂O₂ 166.18 Aromatic π-π interactions in solid state -
Phenyl carbazate hydrochloride - C₇H₉ClN₂O₂* ~172.61* Likely aromatic H-bonding and ionic interactions -

* Estimated based on structural analogy.

  • Methyl carbazate hydrochloride hydrate displays a complex hydrogen-bonding network involving NH₃⁺ hydrogens and water molecules, leading to a hydrated crystalline structure .
  • Ethyl carbazate arsenic acid salt (HALCOO) shows stronger and more linear hydrogen bonds compared to methyl derivatives, as evidenced by shorter O···N distances (2.86 Å vs. 3.10 Å) .
  • tert-Butyl carbazate is non-ionic and stable under basic conditions but undergoes acid-catalyzed deprotection (e.g., with trifluoroacetic acid) to release free hydrazine .

Stability and Reactivity

  • Hydrochloride salts: Methyl and ethyl carbazate hydrochlorides are hygroscopic and require anhydrous storage. Their ionic nature enhances solubility in polar solvents like water or methanol .
  • tert-Butyl carbazate : The Boc group confers stability against nucleophiles but is labile under acidic conditions (e.g., TFA cleavage) .
  • Phenyl carbazate : Aromatic substituents may reduce solubility in aqueous media but improve stability in organic solvents. Reactivity is influenced by the electron-withdrawing effect of the phenyl group, which could slow hydrazine release compared to alkyl analogs.

Q & A

Q. What are the standard laboratory synthesis protocols for phenyl carbazate hydrochloride?

this compound can be synthesized via reactions involving carbazate derivatives and appropriate precursors. For example, ethyl carbazate reacts with iminoester hydrochlorides under controlled conditions to form hydrazone intermediates, which are further functionalized . Optimization often involves stepwise acylation and amine addition to avoid unproductive pathways, as observed in one-pot reaction sequences . Key steps include monitoring via thin-layer chromatography (TLC) and purification using column chromatography .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Structural confirmation requires a combination of spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches).
  • <sup>1</sup>H-NMR and <sup>13</sup>C-NMR elucidate proton and carbon environments, critical for verifying hydrazone formation .
  • LC/MS ensures molecular weight accuracy and purity .
  • X-ray crystallography resolves hydrogen-bonding patterns and solid-state conformations, as seen in methyl carbazate hydrochloride hydrate studies .

Q. How is this compound utilized in pharmaceutical method validation?

It serves as a reference standard in HPLC method development for drug quantification (e.g., etodolac). Method validation includes specificity, linearity, and precision testing, adhering to pharmacopeial guidelines (USP/EP) . Traceability to certified standards is critical for regulatory compliance .

Q. What precautions are necessary to maintain this compound stability during experiments?

  • Store in anhydrous conditions to prevent hydrolysis.
  • Use inert atmospheres (e.g., nitrogen) for moisture-sensitive reactions.
  • Avoid prolonged exposure to light or elevated temperatures, which may degrade the compound .

Advanced Research Questions

Q. How can reaction pathways involving this compound intermediates be controlled to avoid side products?

Controlling the release of reactive intermediates (e.g., N-isocyanates) is crucial. For example, room-temperature conditions with DBU catalysis may fail due to premature intermediate decomposition. Optimizing catalyst loading (e.g., 20 mol% DBU) and stepwise reagent addition can steer reactions toward desired pathways . Kinetic studies using <sup>13</sup>C-labeled analogs may further elucidate mechanistic bottlenecks.

Q. What strategies resolve contradictions in spectral data for phenyl carbazate derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example, hydrazone-enamine tautomerism can alter proton chemical shifts. Solutions include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • Comparative analysis with crystallographic data to validate dominant conformers .
  • DFT calculations to model electronic environments and predict spectral features .

Q. How do hydrogen-bonding networks influence the reactivity of this compound salts?

Crystallographic studies reveal that carbazate salts form extensive NH···O and NH···Cl hydrogen bonds, stabilizing specific conformations. These networks can hinder or facilitate reactivity—e.g., by blocking nucleophilic sites or directing reagent access. Structural analysis via SCXRD is recommended to map intermolecular interactions .

Q. What experimental designs mitigate genotoxicity risks during in vivo studies with phenyl carbazate derivatives?

  • Use N95 respirators and double-gloving when handling compounds or contaminated bedding .
  • Implement Ames tests or micronucleus assays to screen for mutagenicity.
  • Design dose-response studies with rigorous controls to establish no-observed-adverse-effect levels (NOAELs) .

Q. How can this compound be integrated into multicomponent reaction systems?

Its dual nucleophilic (hydrazine) and electrophilic (carbonyl) sites enable participation in tandem reactions. For example, coupling with 1-adamantyl amine via hydrazone formation (Figure 2, ) requires precise stoichiometry and pH control. Screening orthogonal protecting groups (e.g., Boc) may enhance selectivity in complex mixtures.

Q. What advanced computational tools predict the environmental persistence of this compound?

While PBT/vPvB assessments are not yet available for this compound , employ:

  • QSAR models to estimate biodegradation half-lives.
  • Molecular docking to assess binding affinity with biological receptors (e.g., cytochrome P450 enzymes).
  • Life-cycle analysis (LCA) frameworks to track lab-scale waste streams and recommend disposal protocols .

Methodological Notes

  • Synthesis Optimization : Prioritize stepwise over one-pot reactions to manage intermediate reactivity .
  • Data Validation : Cross-reference spectral data with crystallographic results to resolve ambiguities .
  • Safety Compliance : Adopt OSHA/NIOSH guidelines for handling carcinogenic precursors (e.g., phenylhydrazine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.